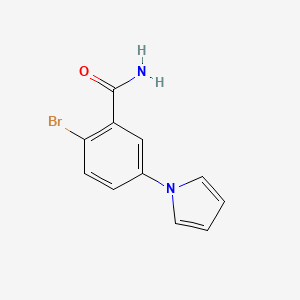

2-Bromo-5-(1H-pyrrol-1-yl)benzamide

Description

2-Bromo-5-(1H-pyrrol-1-yl)benzamide is a benzamide derivative characterized by a benzamide core substituted with a bromine atom at the 2-position and a pyrrole ring at the 5-position.

Properties

Molecular Formula |

C11H9BrN2O |

|---|---|

Molecular Weight |

265.11 g/mol |

IUPAC Name |

2-bromo-5-pyrrol-1-ylbenzamide |

InChI |

InChI=1S/C11H9BrN2O/c12-10-4-3-8(7-9(10)11(13)15)14-5-1-2-6-14/h1-7H,(H2,13,15) |

InChI Key |

GMNUATZAVNTOBJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)Br)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(1H-pyrrol-1-yl)benzamide typically involves the reaction of 2-bromo-5-nitrobenzoic acid with pyrrole under specific conditions. The nitro group is first reduced to an amine, which is then acylated to form the benzamide. The reaction conditions often include the use of a reducing agent such as iron powder and hydrochloric acid for the reduction step, followed by acylation using acetic anhydride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The pyrrole ring can be oxidized or reduced under specific conditions.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) and nucleophiles like amines or thiols.

Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3).

Major Products Formed

Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

Oxidation: Formation of oxidized pyrrole derivatives.

Reduction: Formation of reduced pyrrole derivatives.

Coupling: Formation of biaryl or more complex structures.

Scientific Research Applications

2-Bromo-5-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: The compound can be used in the development of new materials with specific properties.

Biological Studies: It is used in the study of enzyme inhibitors and other biological interactions.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can block the enzyme’s activity, leading to various biological effects. The pathways involved may include inhibition of signal transduction or metabolic pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

- N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) : Features a 3,4-dimethoxyphenethylamine group attached to benzamide. The methoxy groups enhance electron density, influencing solubility and reactivity .

- 2-Hydroxy-N-[2-(3,4-methoxyphenyl)ethyl]benzamide (Rip-D) : Contains a hydroxyl group at the 2-position of the benzamide, increasing polarity compared to Rip-B .

- N-(4-(1H-Pyrrol-1-yl)phenyl)benzamide : Synthesized via nickel catalysis, this compound shares the pyrrole substituent but lacks bromine and uses a phenyl linker .

- Neuroleptic benzamides (e.g., amisulpride, tiapride) : These feature sulfonamide or substituted alkyl groups, differing in substituent complexity and pharmacological targets .

Physicochemical Properties

- Melting Points : Rip-B (90°C), Rip-D (96°C) . Bromine in the target compound may increase melting point due to higher molecular weight and halogen bonding.

- Solubility : The pyrrole group in the target compound may reduce water solubility compared to methoxy or hydroxylated analogues.

Data Tables

Table 2: Substituent Effects on Properties

| Substituent | Electron Effects | Solubility Trend | Bioactivity Relevance |

|---|---|---|---|

| Bromine (Br) | Electron-withdrawing | Decreases solubility | Enhances binding affinity |

| Pyrrole (1H-pyrrol-1-yl) | Electron-rich | Moderate solubility | Facilitates π-π interactions |

| Methoxy (OCH3) | Electron-donating | Increases solubility | Improves CNS penetration |

Notes

- Limitations : Direct data on 2-Bromo-5-(1H-pyrrol-1-yl)benzamide are absent in the provided evidence; comparisons are extrapolated from structural analogues.

- Research Gaps : Synthesis optimization, crystallographic data, and biological screening are needed to validate hypotheses.

- Contradictions : and highlight yield disparities between traditional and catalytic methods, suggesting catalytic routes are superior for complex benzamides .

Biological Activity

2-Bromo-5-(1H-pyrrol-1-yl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

- Molecular Formula : C10H9BrN2O

- Molecular Weight : 239.1 g/mol

- IUPAC Name : 2-bromo-N-(5-pyrrol-1-yl)benzamide

Preliminary studies suggest that 2-Bromo-5-(1H-pyrrol-1-yl)benzamide interacts with various biological molecules, potentially inhibiting specific enzymes involved in cellular signaling pathways. The compound's structure allows it to bind to target sites on proteins, modulating their activity and influencing biological responses.

Antimicrobial Activity

Research indicates that 2-Bromo-5-(1H-pyrrol-1-yl)benzamide exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, revealing a minimum inhibitory concentration (MIC) that suggests potential as an antimicrobial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have shown that the compound can induce apoptosis in cancer cell lines. For instance, research demonstrated that treatment with 2-Bromo-5-(1H-pyrrol-1-yl)benzamide resulted in a decrease in cell viability in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.

Case Study: MCF-7 Cell Line

A detailed investigation into the effects of this compound on MCF-7 cells revealed:

- Cell Viability Reduction : 60% after 48 hours at 15 µM concentration.

- Mechanism : Induction of caspase-dependent apoptosis as evidenced by increased levels of cleaved caspase-3 and PARP.

Structure-Activity Relationship (SAR)

The biological activity of 2-Bromo-5-(1H-pyrrol-1-yl)benzamide can be attributed to its structural components. The bromine atom and the pyrrole ring play crucial roles in enhancing its binding affinity to target proteins. Comparative studies with similar benzamide derivatives indicate that modifications at the bromine position can significantly alter biological potency.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| 2-Bromo-5-(1H-pyrrol-1-yl)benzamide | 15 | Effective against MCF-7 cells |

| 2-Iodo-5-(1H-pyrrol-1-yl)benzamide | 25 | Reduced potency |

| 2-Chloro-5-(1H-pyrrol-1-yl)benzamide | 30 | Moderate activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.